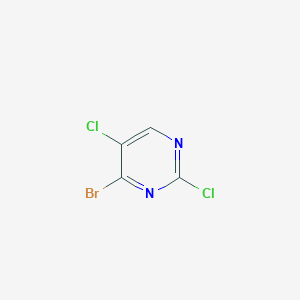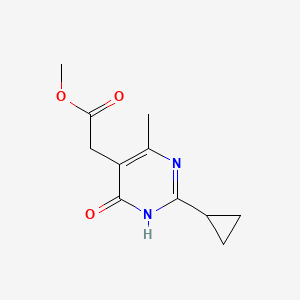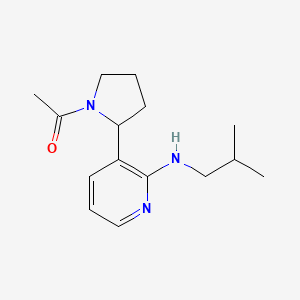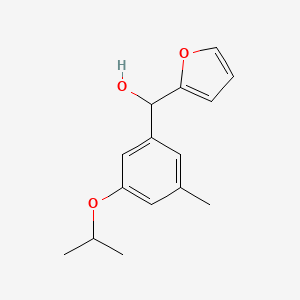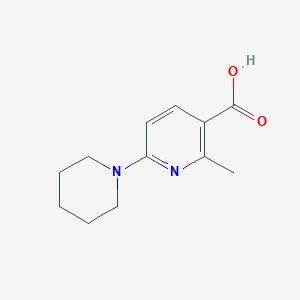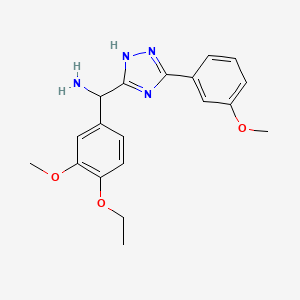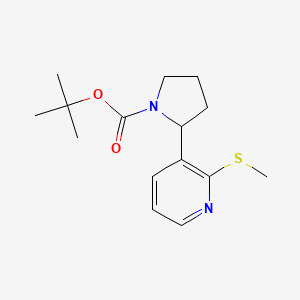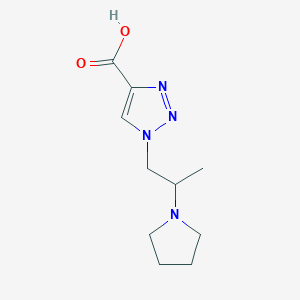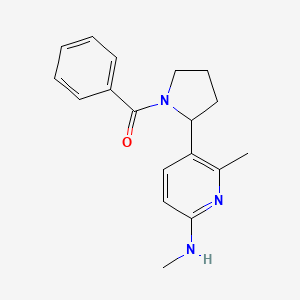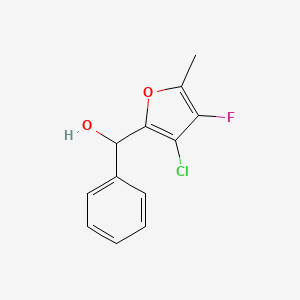
(3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol is an organic compound with the molecular formula C12H10ClFO2 This compound features a furan ring substituted with chlorine, fluorine, and a methyl group, along with a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: Starting from a suitable precursor, the furan ring is constructed with the desired substituents (chlorine, fluorine, and methyl groups) using electrophilic aromatic substitution reactions.
Introduction of the phenylmethanol group: This step involves the reaction of the substituted furan with benzyl alcohol under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
(3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-4-fluoro-5-methylfuran-2-yl)methanol
- (3-Chloro-4-fluoro-5-methylfuran-2-yl)(4-methylphenyl)methanol
- (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)ethanol
Uniqueness
(3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol is unique due to the specific combination of substituents on the furan ring and the presence of the phenylmethanol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H10ClFO2 |
|---|---|
Molecular Weight |
240.66 g/mol |
IUPAC Name |
(3-chloro-4-fluoro-5-methylfuran-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H10ClFO2/c1-7-10(14)9(13)12(16-7)11(15)8-5-3-2-4-6-8/h2-6,11,15H,1H3 |
InChI Key |
NCUFXAKFECVUSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(O1)C(C2=CC=CC=C2)O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


